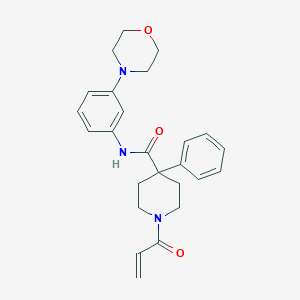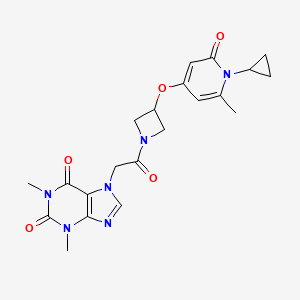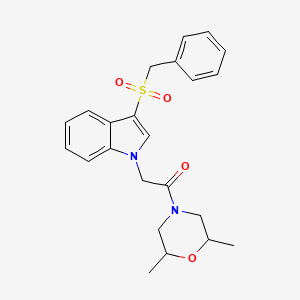
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a benzylsulfonyl group, and a dimethylmorpholino substituent, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylmorpholino Group: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylmorpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced indole derivatives.
Substitution: Various substituted indole and sulfonyl derivatives.
科学研究应用
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzylsulfonyl group may enhance binding affinity and specificity, while the dimethylmorpholino group can influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone:
4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine: Similar in having a dimethylmorpholino group but differs in the core structure and applications.
3-(2,6-Dimethylmorpholino)-5-methoxyaniline: Shares the dimethylmorpholino group but has different functional groups and uses.
属性
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZALFLBJTEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2617857.png)

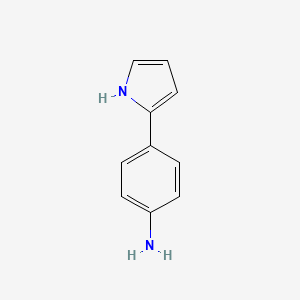
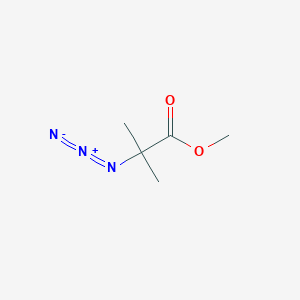
![3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)
![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide](/img/structure/B2617870.png)

![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
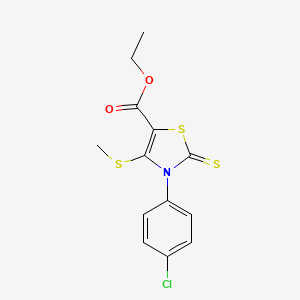
![N-(2-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)
